![molecular formula C17H11Cl2N3OS2 B2994198 5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942004-87-7](/img/structure/B2994198.png)
5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused thiazole and pyridazine rings, along with the attached dichlorobenzyl and thiophen-2-yl groups. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The presence of the dichlorobenzyl and thiophen-2-yl groups could make the compound susceptible to reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fused thiazole and pyridazine rings, as well as the attached dichlorobenzyl and thiophen-2-yl groups. These groups could influence properties such as the compound’s solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Characterization
The compound and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of thiazolo[4,5-d]pyridazin-4(5H)-one scaffolds in chemical synthesis. For instance, studies involving the synthesis of new pyrimidine derivatives, pyridazinone derivatives containing 1,3,4-thiadiazole moieties, and [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones have been reported. These works highlight the compound's role in facilitating the development of novel chemical entities with potential therapeutic applications (E. Akbas et al., 2018), (Junhu Qin et al., 2020), (A. Demchenko et al., 2015).
Antioxidant Properties
The antioxidant properties of derivatives have been explored, showing some compounds' ability to scavenge free radicals effectively. This suggests potential applications in developing antioxidant therapies or as part of a compound library for further pharmacological studies (E. Akbas et al., 2018).
Antitumor Activity
Research into pyridazinone derivatives containing the 1,3,4-thiadiazole moiety has indicated promising antitumor activities, suggesting these compounds as potential leads for developing new anticancer agents. Such studies are crucial in identifying novel therapeutic strategies against various cancer types (Junhu Qin et al., 2020).
Biological Activity
The synthesis of new [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones has provided insights into their analgesic and anti-inflammatory activities, underscoring the potential for these compounds in pain and inflammation management. This line of research supports the broader application of such derivatives in therapeutic discovery and development processes (A. Demchenko et al., 2015).
将来の方向性
Future research on this compound could involve further investigation of its synthesis, as well as studies to determine its physical and chemical properties, and any potential biological activity. It could also be interesting to investigate the influence of the dichlorobenzyl and thiophen-2-yl groups on the compound’s properties and reactivity .
作用機序
Target of Action
Similar compounds have been used in the field of organic electronics , suggesting potential targets could be related to electronic properties of materials.
Mode of Action
It’s known that the thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound might interact with its targets through electron transfer or other electronic interactions.
Biochemical Pathways
Given its potential use in organic electronics , it might influence pathways related to electron transfer and energy conversion.
Result of Action
In the context of organic electronics, similar compounds have shown good power conversion efficiencies , suggesting that this compound might have similar effects.
特性
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS2/c1-9-20-15-16(25-9)14(13-3-2-6-24-13)21-22(17(15)23)8-10-4-5-11(18)12(19)7-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPUIXJKTAWSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
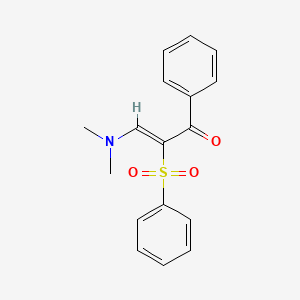
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2994123.png)
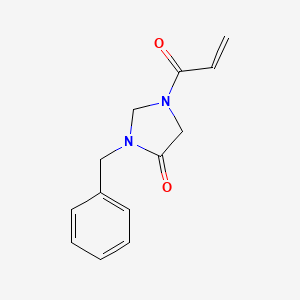
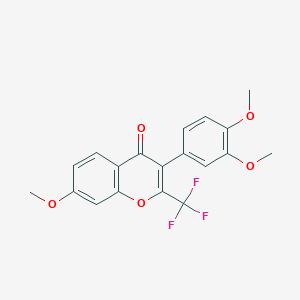
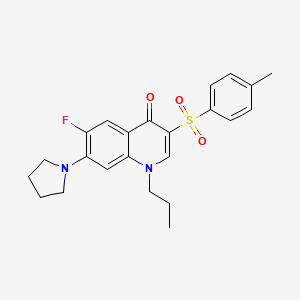
![2-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994129.png)
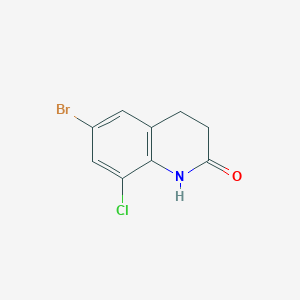
![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2994132.png)
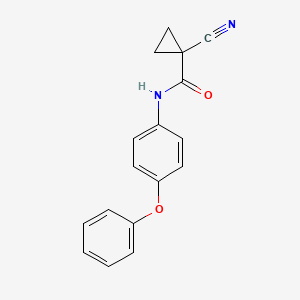
![2-(1,3-dioxoisoindol-2-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B2994134.png)
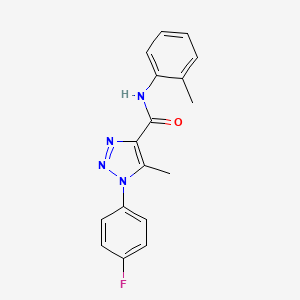
![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2994136.png)
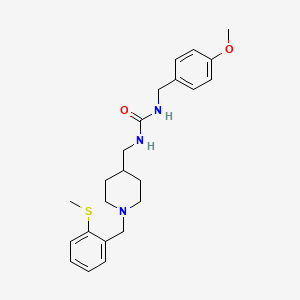
![4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B2994138.png)
